Bufalone
Description
Structure
2D Structure
Properties
CAS No. |
4029-65-6 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[(5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16,18-20,27H,4-5,7-13H2,1-2H3/t16-,18-,19+,20-,22+,23-,24+/m1/s1 |
InChI Key |
YHPFWEDUGHFFTA-PNERCMSUSA-N |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C |
Origin of Product |
United States |
Bufalone Biosynthesis and Natural Analogues
Elucidation of Biosynthetic Pathways for Bufalone
The biosynthetic pathway leading to bufadienolides is considered intricate and not yet fully understood. nih.gov Studies utilizing isotope labeling have indicated that cholesterol serves as the starting compound for the biosynthesis of endogenous bufadienolides in mammals and Bufo species. nih.govahajournals.org The general steroid biosynthesis pathway, which precedes the formation of bufadienolides, involves the conversion of acetic acid to mevalonic acid, followed by the formation of isopentenyl pyrophosphate, squalene (B77637), and squalene 2,3-oxide. researchgate.net
More specific to bufadienolides, research involving transcriptomic studies in toad glands has led to the postulation of the primary bile acid pathway as a potential downstream route in their biosynthesis. proteomexchange.org Furthermore, bufadienolides from Bufo bufo gargarizans are suggested to be related to cholesterol through both the mevalonate-independent and acidic bile acid pathways. researchgate.net In the adrenal cortex of mammals, the synthesis of bufadienolides from cholesterol appears to proceed via a pathway that does not depend on cholesterol side-chain cleavage. ahajournals.org
Identification of Biosynthetic Precursors and Intermediates
Cholesterol is a well-established precursor in the biosynthesis of bufadienolides. nih.govahajournals.orgnih.govnih.gov Isotope labeling experiments have also suggested that bile acid plays an important role as an intermediate in this process in mammals and Bufo. nih.gov Additionally, 3β-hydroxycholanates have been identified as precursors in the synthesis of bufadienolides in Bufo marinus. nih.gov Other substances related to bufadienolide biosynthesis include pregnenolone (B344588) and progesterone. nih.govnih.gov
The following table summarizes some of the identified precursors and intermediates:
| Compound | Role in Biosynthesis | Source of Information |
| Cholesterol | Starting compound | nih.govahajournals.orgnih.govnih.gov |
| Bile acid | Important intermediate | nih.gov |
| 3β-hydroxycholanates | Precursor | nih.gov |
| Pregnenolone | Related substance | nih.govnih.gov |
| Progesterone | Related substance | nih.gov |
Enzymatic Systems Involved in this compound Production
The enzymatic systems responsible for this compound production as part of the bufadienolide pathway are not yet fully characterized. nih.gov However, some key enzymes potentially involved in bufadienolide biosynthesis have been identified through research, particularly in Bufo species.
BbgCYP11A1, a cholesterol side chain cleaving enzyme, has been identified in Bufo bufo gargarizans and is thought to participate in the bufadienolide pathway. nih.gov The enzyme P450scc, also involved in cholesterol side-chain cleavage, has been investigated for its potential role in cardiac glycoside biosynthesis in plants, which share some similarities in structure with bufadienolides. nih.gov Furthermore, two enzymes, 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR), have been characterized in Bufo species and are considered potentially involved in the bufadienolide biosynthetic pathway. nih.gov Transcriptomic studies have also aimed to pinpoint genes and, by extension, the enzymes they encode, that are optimally expressed or silenced in toad glands in relation to potential bufadienolide synthesis pathways. proteomexchange.org
Comparative Biosynthesis of this compound and Closely Related Bufadienolides
This compound belongs to the class of bufadienolides, and its biosynthesis is intrinsically linked to the broader pathways that produce these compounds. smolecule.comnih.gov The initial stages of steroid biosynthesis, leading to precursors like squalene, are common to the synthesis of various steroids, including both cardenolides and bufadienolides. researchgate.netnih.gov Cholesterol serves as a common starting material for the biosynthesis of both cardenolides and bufadienolides. nih.govnih.govphysiology.org
While the early precursors and some general pathway steps are shared among different bufadienolides, the specific enzymatic transformations that lead to the distinct structural features of this compound compared to its analogues are areas of ongoing research. The synthesis of the characteristic six-membered lactone ring attached to the steroid core is a defining step in bufadienolide formation, and synthetic studies have focused on methods for attaching these lactone subunits. rsc.org
Natural analogues of this compound are other bufadienolides found in the same sources, often exhibiting variations in their steroidal structure or the presence of additional functional groups. Examples of such analogues include Bufalin (B1668032), Marinobufagin, and Telocinobufagin, which are found in similar sources and share structural similarities with this compound. smolecule.com Other known bufadienolide analogues isolated from Bufo bufo gargarizans include argentinogenin, desacetylcinobufagin (B1670279), desacetylcinobufaginol, cinobufaginol, and gamabufalin. researchgate.net Novel bufadienolides, such as bufohydrolide A and bufohydrolide B from Bufo melanosticus, and bufogarlides A-C from Bufo bufo gargarizans, highlight the structural diversity within this class of compounds. researchgate.net
The following table lists this compound and some of its natural analogues mentioned in the context of biosynthesis and natural occurrence:
| Compound | PubChem CID |
| This compound | 99606 |
| Bufalin | 457181 |
| Marinobufagenin | 107841 |
| Telocinobufagin | 102219 |
| Argentinogenin | 101410 |
| Desacetylcinobufagin | 102300 |
| Desacetylcinobufaginol | 102301 |
| Cinobufaginol | 102302 |
| Gamabufalin | 102303 |
| Bufohydrolide A | Not available |
| Bufohydrolide B | Not available |
| Bufogarlide A | Not available |
| Bufogarlide B | Not available |
| Bufogarlide C | Not available |
Chemical Synthesis and Derivatization of Bufalone
Semisynthesis Routes from Natural Precursors (e.g., Bufalin)
Semisynthesis utilizes naturally occurring compounds as starting materials and modifies them through chemical reactions to obtain the desired product. Bufalin (B1668032), a naturally abundant bufadienolide found in toad venom, serves as a potential precursor for the semisynthesis of bufalone researchgate.netnih.gov. This approach can be more efficient than total synthesis as it leverages the existing complex steroid framework of the natural product.
Multi-step Organic Reaction Methodologies
Semisynthesis from bufalin to this compound would involve a series of targeted organic transformations. While the specific multi-step sequence for converting bufalin to this compound is not explicitly detailed in the search results, the general principles of multi-step organic synthesis are highly relevant libretexts.orglibretexts.orgrsc.orgyoutube.comyoutube.com. These methodologies involve a sequence of reactions designed to selectively modify functional groups and/or the carbon skeleton of the starting material to arrive at the target molecule. Key steps in such a semisynthesis could involve oxidation, reduction, functional group interconversion, and potentially modifications to the lactone ring or the steroid core, guided by the structural differences between bufalin and this compound. The design of such sequences requires careful consideration of reaction compatibility, protecting group strategies, and stereochemical control libretexts.orglibretexts.orgrsc.orgyoutube.comyoutube.com.
Controlled Functional Group Modifications
Controlled functional group modifications are central to the semisynthesis of this compound from bufalin. This involves selectively transforming specific functional groups within the bufalin molecule while leaving others untouched rsc.orgresearchgate.netub.edujchemlett.com. Techniques for controlled modification can include selective oxidation or reduction of hydroxyl or carbonyl groups, introduction or removal of protecting groups, and targeted alterations of the double bonds or the lactone ring. The success of these modifications often relies on the judicious choice of reagents, reaction conditions, and catalysts to achieve high chemo- and regioselectivity rsc.orgresearchgate.netub.edujchemlett.com.
Rational Design and Synthesis of this compound Derivatives
Rational design and synthesis of this compound derivatives are undertaken to explore structure-activity relationships and potentially develop compounds with improved properties rsc.orgnih.govmdpi.comrsc.orgmdpi.com. This process involves designing new molecular structures based on the this compound scaffold and then synthesizing these designed compounds through controlled chemical reactions.
Stereoselective Synthesis of this compound Aglycones and Glycoside Analogues
This compound, like many bufadienolides, can exist as an aglycone (the steroid structure without a sugar) or as a glycoside (linked to a sugar molecule). The stereoselective synthesis of this compound aglycones and glycoside analogues is crucial because the biological activity of glycosides is highly dependent on the type of sugar and the stereochemistry of the glycosidic linkage (alpha or beta) nih.govmdpi.comglycoforum.gr.jprsc.orgnih.gov.
Stereoselective glycosylation methods are employed to control the formation of either α- or β-glycosidic bonds nih.govmdpi.comglycoforum.gr.jprsc.orgnih.gov. This often involves the use of specific glycosyl donors, activators, and reaction conditions nih.govmdpi.comglycoforum.gr.jprsc.orgnih.gov. For example, boron-mediated aglycon delivery (BMAD) has been developed for the stereoselective synthesis of 1,2-cis glycosides nih.gov. Achieving stereocontrol in glycoside synthesis can be challenging, particularly for 1,2-cis glycosides, which lack the neighboring group participation available in 1,2-trans glycoside synthesis nih.govglycoforum.gr.jp.
Synthesis of this compound Oximes
Oximes are derivatives formed by the reaction of an aldehyde or ketone with hydroxylamine (B1172632). The synthesis of this compound oximes would involve the reaction of a carbonyl group within the this compound structure with hydroxylamine or a substituted hydroxylamine yccskarad.comorganic-chemistry.orgkhanacademy.orgnih.govorgsyn.org. This reaction typically involves the condensation of the carbonyl group with the amine functionality of hydroxylamine, followed by the elimination of water khanacademy.org.
The synthesis of oximes can be carried out under various conditions, including in aqueous media and using different catalysts yccskarad.comorganic-chemistry.org. For example, Hyamine has been reported as an ecofriendly catalyst for oxime synthesis in water at ambient temperature yccskarad.com. The formation of oximes from aldehydes is generally facile, while the reaction with ketones can be slower yccskarad.com. The resulting oximes can exist as syn and anti stereoisomers due to the double bond character of the C=N bond khanacademy.org.
Preparation of Trifluoromethyl Derivatives
The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a significant area of research due to its ability to influence the chemical and biological properties of compounds vt.edunih.gov. While the search results did not provide specific details on the preparation of trifluoromethyl derivatives of this compound, the synthesis of trifluoromethyl derivatives in general often involves the introduction of a CF₃ group onto a molecular scaffold. Methods for preparing trifluoromethyl-containing compounds include nucleophilic trifluoromethylation reactions and the use of trifluoromethylating reagents beilstein-journals.orgnih.govrsc.org. For instance, the synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through the nucleophilic trifluoromethylation of α-amino aldehydes nih.gov. Another approach involves the conversion of α-trifluoroborylacrylates via radical trifluoromethylation vt.edu. The synthesis of trifluoromethyl ketones can also be achieved by nucleophilic trifluoromethylation of esters beilstein-journals.org.
Development of Novel Ene Derivatives
Research has explored the synthesis of novel derivatives of related cardiac steroids, such as bufalin, which is structurally similar to this compound nih.govontosight.ai. The development of ene derivatives, characterized by the presence of a carbon-carbon double bond, has been reported for bufalin nih.gov. For example, bufalin 2,3-ene and bufalin 3,4-ene derivatives were synthesized using Ishikawa's reagent nih.gov. This suggests that similar strategies involving reactions that introduce double bonds could potentially be applied to this compound to create novel ene derivatives. The synthesis of other ene derivatives, such as 5-ene-thiazolo[3,2-b] smolecule.comnih.govnih.govtriazole-6(5H)-ones, has been achieved through multi-step synthetic protocols mdpi.com.
Synthesis of Nitrogen-Containing Ester Derivatives
The synthesis of nitrogen-containing ester derivatives of bufalin has also been investigated nih.gov. These derivatives, such as bufalin-3-yl nitrogen-containing-carbamate derivatives, have been synthesized and evaluated for their biological activities nih.gov. This indicates that the this compound structure could potentially be modified to incorporate nitrogen-containing ester functionalities. General methods for the synthesis of nitrogen-containing compounds and ester derivatives exist in organic chemistry mdpi.comnih.govbeilstein-journals.orgssaa.ru. For example, β-enamino esters are versatile intermediates for the synthesis of nitrogen-containing compounds mdpi.com. The synthesis of esters of diaminotruxillic bis-amino acids has been achieved through Pd-mediated photocycloaddition beilstein-journals.org.
Biotechnological Approaches for this compound Production
Advances in biotechnology have led to the exploration of alternative methods for producing this compound, moving beyond traditional extraction from natural sources smolecule.com. Biotechnological approaches offer the potential for more sustainable production smolecule.com.
Microbial Fermentation Processes
Microbial fermentation is a biochemical process where microorganisms break down nutrients, typically carbohydrates, in the absence of oxygen susupport.com. This process has been utilized for centuries in food preservation and the production of various substances, including pharmaceuticals susupport.com. The exploration of microbial fermentation processes for the production of this compound is being investigated smolecule.com. This approach leverages the metabolic capabilities of microorganisms to synthesize the compound smolecule.com. While specific details on this compound fermentation were limited in the search results, microbial fermentation is a established method for producing various organic compounds susupport.com.
Engineered Biological Systems for Compound Generation
Engineered biological systems, a core aspect of synthetic biology, involve the design and construction of new biological parts, devices, and systems, or the redesign of existing ones, to perform novel functions moneynation.comebrc.org. This field aims to transform biology into a technology for applications such as manufacturing chemicals ebrc.org. Genetically modified organisms can be leveraged in engineered biological systems for the sustainable production of compounds like this compound smolecule.com. This involves modifying the genetic pathways of microorganisms to enhance or enable the synthesis of the target compound moneynation.com. Synthetic biology has been applied to customize microbial factories for producing various valuable compounds, including pharmaceuticals moneynation.com.
Advanced Spectroscopic and Analytical Methodologies for Bufalone Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental in structural analysis. ¹H NMR provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants) emerypharma.commimedb.org. ¹³C NMR provides information on the carbon skeleton of the molecule researchgate.net.
Two-dimensional (2D) NMR techniques offer more detailed insights into through-bond and through-space correlations between nuclei. Common 2D NMR experiments include Correlation Spectroscopy (COSY), which reveals correlations between coupled protons, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), which show correlations between protons and carbons emerypharma.comwikipedia.orgslideshare.netresearchgate.netemory.edu. These techniques are invaluable for assigning signals in 1D spectra and establishing the connectivity of the molecular framework emerypharma.comwikipedia.orgslideshare.net. Research involving the synthesis of Bufalone and related bufadienolides has utilized ¹H and ¹³C NMR spectroscopy for their characterization researchgate.net.
While solution-state NMR is typically applied to compounds dissolved in a solvent, solid-state NMR (ssNMR) is used to study the structure and dynamics of solid materials, including powders and crystalline solids bmrb.iomdpi.comwikipedia.org. ssNMR can provide information on molecular packing, polymorphism, and interactions in the solid state nih.gov. Although specific solid-state NMR data for this compound was not found in the search results, solid-state NMR has been employed in studies involving complexes formed by related bufadienolides researchgate.net. This suggests its potential utility in investigating this compound in solid forms or in complex with other molecules.
1D and 2D NMR Techniques
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern aspect-analytics.comgenedata.com. This technique is crucial for confirming the molecular formula and identifying the compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a type of mass spectrometry that provides highly accurate mass measurements aspect-analytics.comgenedata.com. ESI is a soft ionization technique that is suitable for analyzing polar and thermally labile compounds like bufadienolides researchgate.net. The high resolution of HRESIMS allows for the determination of the exact mass of the molecule and its fragments, which is essential for confirming the elemental composition aspect-analytics.comgenedata.com. HRESIMS has been used in the characterization of this compound and related compounds, providing critical data for confirming their molecular identity researchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum msu.edumt.com. This technique is particularly useful for detecting and characterizing chromophores, which are structural features within a molecule that absorb light at specific wavelengths msu.edusci-hub.se. Bufadienolides, including this compound, contain an α-pyrone ring which acts as a chromophore researchgate.net. While a full UV-Vis spectrum for this compound was not detailed in the search results, UV detection at 296 nm has been utilized during the purification of bufadienolides, indicating absorption in the UV region characteristic of this chromophore researchgate.net.
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental in the separation and purification of compounds from complex mixtures, such as natural extracts. These techniques exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase to achieve separation. nih.gov Various chromatographic approaches are applicable to the isolation and purification of this compound from its natural sources and for its analysis in research settings.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. frontiersin.org It involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with chromatographic material (the stationary phase). frontiersin.orgmdpi.com HPLC offers high precision, resolution, and quantitative capabilities, making it suitable for detailed characterization of complex samples based on properties like size, shape, hydrophobicity, hydrophilicity, charge, structure, and molecular weight. frontiersin.org In the context of this compound, HPLC can be employed for both analytical purposes, such as assessing purity and quantifying the compound in a sample, and for preparative purposes to isolate purified this compound from extracts.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with finer particles (typically less than 2.5 µm) and often shorter column lengths. researchgate.net This allows for the use of higher pressures, leading to faster separations, increased resolution, and enhanced sensitivity compared to conventional HPLC. researchgate.net UPLC is particularly advantageous for analyzing complex samples or those available in limited quantities, where higher sensitivity and improved chromatographic resolution are critical. For the analysis of this compound, especially in complex biological matrices or when high throughput is required, UPLC can offer significant benefits in terms of speed and separation efficiency.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for initial separation, qualitative analysis, and monitoring of reactions or purification steps. nih.govfrontiersin.org In TLC, the stationary phase is a thin layer of adsorbent material coated on a plate, and the mobile phase is a solvent or solvent mixture that moves up the plate by capillary action. nih.gov While generally offering lower resolution and quantitative accuracy compared to HPLC or UPLC, TLC is valuable for quickly assessing the number of components in a sample, determining appropriate solvent systems for other chromatographic methods, and for small-scale purification. frontiersin.orgresearchgate.net TLC can be used in the analysis of this compound-containing extracts to visualize the presence of this compound and other compounds, aiding in the development of more advanced separation methods.
Solvent Extraction Methods for Isolation from Natural Sources
This compound is typically isolated from natural sources, such as the skin secretions of toads. Solvent extraction is a primary method used for this initial isolation. This process involves dissolving the target compound from a solid or liquid matrix into a suitable solvent. The choice of solvent is crucial and depends on the polarity and solubility of this compound. Common organic solvents or mixtures with water are frequently used for extracting bioactive compounds from natural products. Techniques like solid-liquid extraction, where compounds are extracted from a solid matrix using a solvent, are commonly applied in natural product extraction. Following initial solvent extraction, further purification steps, often involving chromatography, are necessary to obtain pure this compound. Various advanced extraction techniques, such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE), are also employed for isolating natural products, offering advantages like reduced extraction time and solvent consumption.
Quantitative and Qualitative Analytical Method Development for Research
Analytical method development is a critical process in research to create procedures for identifying, quantifying, and characterizing substances. These methods must be reliable and provide consistent results. For this compound research, developing robust quantitative and qualitative analytical methods is essential for various studies, including assessing purity, determining concentration in different matrices, and characterizing its properties.
Quantitative analysis focuses on determining the amount or concentration of a substance. In the context of this compound, quantitative methods would be used to measure the yield of extraction or purification processes, or to determine its concentration in experimental samples. These methods often involve techniques like HPLC or UPLC coupled with appropriate detectors, where the peak area or height is correlated to the amount of this compound present using calibration standards. frontiersin.org Statistical analysis methods are integral to quantitative data analysis to interpret results and assess variability.
Qualitative analysis, on the other hand, focuses on identifying the presence or absence of a substance and characterizing its identity and properties. For this compound, qualitative methods could involve confirming its identity in a sample using techniques like TLC (by comparing retention factors with a standard) or spectroscopic methods (though spectroscopic methods were outside the scope of this section based on the provided outline). Method development for qualitative analysis ensures that the technique is specific and sensitive enough to detect this compound in the presence of other compounds. Qualitative data analysis in a broader research context can involve interpreting non-numerical data like themes and patterns, but in the specific context of chemical analysis of a compound like this compound, it primarily pertains to identification and characterization based on chemical and physical properties.
Developing analytical methods for this compound involves selecting appropriate techniques based on its chemical properties, optimizing instrumental conditions, performing preliminary testing, and assessing the suitability of the method for its intended purpose. While specific detailed research findings or data tables for this compound using these exact methods were not extensively available in the provided search results, the principles and applications of these advanced spectroscopic and analytical methodologies are well-established for the characterization and analysis of natural products like this compound in research.
Pharmacological Activities and Biological Potentials of Bufalone Preclinical Research Focus
Research on Cardiotonic Activity
Bufalin (B1668032) is classified as a cardiotonic steroid (or cardiac glycoside), a group of compounds known for their ability to increase the force of heart muscle contraction. mdpi.comnih.govaacrjournals.org Its activity in this regard has been explored through various in vitro and cellular models.
The primary mechanism behind bufalin's cardiotonic effect is its potent and specific inhibition of the Na+/K+-ATPase enzyme, a protein pump found in the membrane of heart muscle cells (cardiomyocytes). nih.govau.dkresearchgate.net This inhibition leads to an increase in the intracellular concentration of sodium ions. The elevated sodium levels then alter the function of the Na+/Ca2+ exchanger, causing an influx of calcium ions into the cell. cjnmcpu.com The resulting increase in intracellular calcium enhances the contractility of the heart muscle. aacrjournals.orgnih.gov
Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have revealed a biphasic effect of bufalin on contractility. At earlier stages or lower concentrations, it strengthens myocardial contractility and increases the beating rate. cjnmcpu.comnih.govcjnmcpu.com However, at later stages or higher concentrations, it can lead to a weakening of contractility. cjnmcpu.comnih.govcjnmcpu.com Further research has shown that bufalin can influence various cardiac ion channels, notably increasing the late sodium current and the Na+-Ca2+ exchange current in hiPSC-CMs, which is a key mechanism for its cardiotoxic effects at higher concentrations. nih.govcjnmcpu.com It has also been observed to inhibit L-type Ca2+ channels in rat ventricular myocytes in a concentration-dependent manner. nih.gov
The effects of bufalin have been compared with other well-known cardiotonic steroids like digoxin (B3395198) and ouabain (B1677812). nih.govnih.gov Structural studies show that while these compounds all bind to and inhibit the Na+/K+-ATPase, differences in their chemical structure, such as the type of lactone ring and glycosylation, influence their binding properties. au.dk Bufalin, which is non-glycosylated and has a six-membered lactone ring, binds to the enzyme in a distinct manner compared to the glycosylated, five-membered lactone-containing digoxin. au.dk
In functional assays, bufalin has demonstrated different activity profiles compared to its counterparts. One study found that while bufalin, digoxin, and ouabain all activate MAP kinase signaling pathways, they do so with different concentration and time profiles. nih.gov In a study on quail primary cardiomyocytes, derivatives of bufalin demonstrated a more robust increase in contractility compared to digoxin at the same concentration. mdpi.com For example, at a concentration of 100 nM, a bufalin derivative increased the force of contraction by 194%, whereas digoxin caused a 22% increase. mdpi.com
Investigation of Cardiac Contractility Enhancement Mechanisms
Antineoplastic and Cytotoxic Activity Research
Beyond its cardiotonic properties, bufalin has demonstrated significant anticancer activity in a wide range of preclinical models. aacrjournals.org It has been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle. aacrjournals.org
Preclinical research has documented the cytotoxic efficacy of bufalin against a diverse panel of human cancer cell lines.
Melanoma: While specific data on the SK-MEL-1 line is limited, studies on other human melanoma cell lines have shown significant cytotoxic effects. For instance, marinobufagin, a related bufadienolide, was highly active against the MDA/MB-435 melanoma line. inpa.gov.br Other studies have confirmed the cytotoxic potential of toad venom extracts containing bufalin and related compounds against various melanoma cells. inpa.gov.br
Hepatocellular Carcinoma (HepG2): Bufalin has been shown to work synergistically with the targeted therapy drug sorafenib (B1663141) to reduce the growth of HepG2 cells. nih.gov
Non-Small-Cell Lung Cancer (A549): Bufalin treatment reduces the viability of A549 cells in a time- and dose-dependent manner. portlandpress.com Derivatives of bufalin have also shown potent cytotoxic activity against this cell line, with IC50 values in the nanomolar range. nih.gov
Cervical Cancer (HeLa): Multiple studies have confirmed that bufalin suppresses the proliferation of HeLa cells. nih.govoncotarget.com It has been shown to decrease protein levels of key regulatory molecules and induce apoptosis. aacrjournals.orgnih.gov The IC50 value for bufalin in HeLa cells has been reported to be approximately 80 nM. nih.gov
Ovarian Carcinoma: Bufalin has been shown to inhibit the proliferation of ovarian cancer cells, including the SK-OV-3 line, in a dose- and time-dependent manner. mednexus.orgnih.gov It achieves this by targeting critical signaling pathways involved in cell growth. mednexus.orgnih.gove-century.us
The table below summarizes the observed cytotoxic effects of bufalin on various cancer cell lines from preclinical studies.
| Cell Line | Cancer Type | Observed Effect | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | Synergistic growth inhibition with sorafenib. | nih.gov |
| A549 | Non-Small-Cell Lung Cancer | Time- and dose-dependent reduction in cell viability. | portlandpress.com |
| HeLa | Cervical Cancer | Dose-dependent inhibition of proliferation (IC50 ~80 nM). | nih.gov |
| SK-OV-3 | Ovarian Carcinoma | Dose- and time-dependent inhibition of proliferation. | mednexus.orgnih.gov |
| MDA/MB-435 | Melanoma | Cytotoxic activity demonstrated by related compounds. | inpa.gov.br |
A primary mechanism of bufalin's anticancer action is the inhibition of cell proliferation. This effect has been consistently observed across numerous in vitro cancer models. Studies show that bufalin suppresses cancer cell proliferation in a manner that is dependent on both the concentration and the duration of exposure. mednexus.orgportlandpress.comoncotarget.comnih.gov
This anti-proliferative activity is often linked to bufalin's ability to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. For example, in cervical cancer cells, bufalin has been shown to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, it has been found to inhibit the proliferation of ovarian cancer cells by targeting pathways like the EGFR/AKT/ERK signaling cascade. mednexus.orgnih.gov In non-small-cell lung cancer cells, the IC50 values after 24 hours of treatment were found to be 28.16 nM in A549 cells and 38.70 nM in H460 cells. portlandpress.com
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. semanticscholar.orgoncotarget.com Preclinical studies have identified bufalin as a potent inhibitor of angiogenesis. nih.govspandidos-publications.com
Research demonstrates that bufalin can suppress angiogenesis mediated by the tumor microenvironment. semanticscholar.orgnih.gov It has been found to inhibit key steps in the angiogenic process, including the migration, adhesion, and tube formation of human umbilical vein endothelial cells (HUVECs). semanticscholar.org The mechanism for this activity involves the inhibition of critical signaling pathways. For instance, bufalin has been shown to suppress the STAT3 signaling pathway in vascular endothelial cells. semanticscholar.org This leads to the downregulation of pro-angiogenic factors such as VEGF and PDGFA. nih.gov Furthermore, bufalin can enhance the anti-angiogenic effect of other drugs, like sorafenib, by modulating the AKT/VEGF signaling pathway. spandidos-publications.com
Investigation of Antimetastatic Properties
Preclinical research has extensively investigated the antimetastatic properties of bufalin, a primary active component isolated from toad venom. nih.gov These studies reveal that bufalin can inhibit cancer cell invasion and metastasis across various cancer types, including colorectal, hepatocellular, gastric, and lung cancer. mdpi.commdpi.comoncotarget.combanglajol.infosci-hub.se The mechanisms underlying these effects are multifaceted and involve the modulation of key signaling pathways and cellular processes.
A significant aspect of bufalin's antimetastatic activity is its ability to inhibit the epithelial-to-mesenchymal transition (EMT). oncotarget.combanglajol.info EMT is a critical process where cancer cells lose their epithelial characteristics and gain mesenchymal features, enhancing their motility and invasiveness. oncotarget.com Research demonstrates that bufalin can reverse EMT by upregulating epithelial markers, such as E-cadherin, and downregulating mesenchymal markers like N-cadherin, vimentin, and Snail. nih.govoncotarget.com
The molecular pathways targeted by bufalin to achieve these effects include:
PI3K/AKT/mTOR Pathway: Bufalin has been shown to suppress the activation of the PI3K/AKT/mTOR pathway. nih.govoncotarget.com This inhibition can lead to a decrease in the expression of hypoxia-inducible factor-1α (HIF-1α), a key regulator of metastasis. oncotarget.com
Wnt/β-catenin Pathway: In gastric cancer, bufalin has been found to downregulate the Wnt/β-catenin signaling pathway, which plays a role in cell invasion and metastasis. mdpi.com Similarly, in colorectal cancer cells, bufalin treatment leads to reduced nuclear translocation of β-catenin. mdpi.comresearchgate.net
MEK/ERK Pathway: Studies on gastric cancer cells indicate that bufalin can suppress migration and invasion by deactivating the MEK/ERK signaling pathway. banglajol.info
Matrix Metalloproteinases (MMPs): Bufalin can inhibit the expression of MMPs, such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a crucial step for cancer cell invasion. nih.govmdpi.com
In colorectal cancer models, bufalin has been observed to inhibit cell migration, invasion, and spheroid formation. mdpi.comresearchgate.net It achieves this by down-regulating cancer stem cell (CSC) markers and targeting a C-Kit/Slug signaling axis, which is crucial for maintaining cancer stemness. mdpi.comresearchgate.net
Antimicrobial Activity Research
Bioactive peptides, particularly those from the buforin family, which are derived from the Asian toad Bufo gargarizans, have demonstrated significant antimicrobial properties. mdpi.comnih.govmedchemexpress.com These peptides are part of the host's innate immune system and show broad-spectrum activity against a range of pathogens. mdpi.commdpi.com Research has focused on understanding their efficacy and mechanisms of action, highlighting their potential as alternatives to conventional antibiotics. d-nb.info
Efficacy against Specific Bacterial Strains
Buforin peptides exhibit potent, broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.commdpi.comnih.gov Buforin II, a 21-amino acid peptide, is particularly potent. nih.govmedchemexpress.comnih.gov Studies have quantified its activity through the determination of Minimum Inhibitory Concentrations (MICs). For instance, buforin II has been shown to be more potent than the well-known antimicrobial peptide magainin 2 against a wide array of microorganisms. nih.govmdpi.com
The table below summarizes the antimicrobial efficacy of buforin peptides against various microbial strains as reported in preclinical studies.
| Peptide | Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
| Buforin II | Staphylococcus aureus | Gram-positive | 4 μg/mL nih.gov |
| Bacillus subtilis | Gram-positive | 2 μg/mL nih.gov | |
| Streptococcus pneumoniae | Gram-positive | 4 μg/mL nih.gov | |
| Escherichia coli | Gram-negative | 4 μg/mL nih.gov | |
| Salmonella typhimurium | Gram-negative | 1 μg/mL nih.gov | |
| Acinetobacter baumannii | Gram-negative | 8 mg/L medchemexpress.com | |
| Buforin I | Escherichia coli | Gram-negative | 8 μg/mL nih.gov |
| Serratia spp. | Gram-negative | 8 μg/mL nih.gov |
Other compounds isolated from toad secretions, such as Lysozyme C-1, have also shown dose-dependent inhibitory activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. mdpi.com Furthermore, dimerization of buforin II has been found to enhance its antibacterial potency against several antibiotic-resistant bacterial isolates without increasing toxicity to mammalian cells. d-nb.info
Exploratory Studies on Antimicrobial Mechanisms
The antimicrobial mechanism of buforin peptides is distinct from many other antimicrobial peptides that act by permeabilizing the cell membrane. nih.govnih.gov While buforin II is an amphipathic α-helical peptide, its primary mode of action involves penetrating the bacterial cell membrane without causing lysis and then targeting intracellular components. mdpi.comnih.govpnas.org
Key features of its mechanism include:
Cell Penetration: Confocal microscopy studies have shown that buforin II can rapidly cross the bacterial membrane and accumulate inside the cytoplasm. nih.govnih.gov This cell-penetrating ability is crucial for its antimicrobial potency. nih.gov A specific proline hinge in its structure is considered essential for this translocation. nih.govpnas.org
Intracellular Targeting: Once inside the bacterium, buforin II exerts its bactericidal effects by binding strongly to nucleic acids (DNA and RNA), thereby inhibiting cellular functions and leading to rapid cell death. mdpi.comnih.govbiorxiv.org This interaction is thought to induce conformational changes in the DNA, possibly through supercoiling. biorxiv.org
Lack of Lysis: A distinguishing feature of buforin II is that it kills bacteria without significantly disrupting or lysing the cell membrane, even at concentrations well above its MIC. nih.govpnas.org This contrasts with membrane-acting peptides like magainin 2, which create pores in the membrane, leading to cell lysis. nih.gov
This intracellular mechanism of action makes buforin peptides promising candidates for therapeutic development, as they may be less likely to induce resistance compared to antibiotics that have extracellular targets. biorxiv.org
Molecular Mechanisms of Action and Cellular Pathway Modulation
Ion Channel and Transporter Modulation
Bufalone is recognized for its ability to modulate the activity of ion channels and transporters, a mechanism central to its cardiotonic effects smolecule.com.
Mechanism of Na+/K+-ATPase Inhibition
A well-established mechanism of action for bufadienolides, including this compound, is the potent and specific inhibition of the Na+/K+-ATPase, also known as the sodium-potassium pump nih.gov. This vital enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane wikipedia.org. Cardiotonic steroids like this compound preferentially bind to and inhibit the phosphoenzyme (E2P) conformation of the Na+/K+-ATPase nih.gov.
The inhibition of Na+/K+-ATPase by this compound leads to an accumulation of intracellular sodium ions wikipedia.org. This increased intracellular sodium concentration subsequently impacts the sodium-calcium exchanger (NCX), reducing its ability to extrude calcium ions and resulting in an elevation of intracellular calcium levels wikipedia.org. In cardiac myocytes, this rise in intracellular calcium is a key factor in enhancing the force of myocardial contraction, explaining the cardiotonic properties of this compound and related compounds wikipedia.org. Structural studies, including crystal structures of Na+/K+-ATPase bound to bufalin (B1668032) (a closely related bufadienolide), reveal that the binding of these compounds blocks the extracellular pathway for cation exchange nih.gov. In the context of the E2P-bufalin complex, both cation-binding sites I and II are occupied by potassium ions nih.gov. Furthermore, research in rats indicates that acute inhibition of Na+/K+-ATPase by bufalin can impair pressure natriuresis, a renal mechanism involved in blood pressure regulation, suggesting a potential link to hypertension associated with the inhibition of this pump nih.gov.
Interactions with Cardiac Sodium and Calcium Channels
This compound, consistent with the properties of other bufadienolides, is reported to interact with cardiac sodium and calcium channels, contributing to its influence on heart muscle contractility smolecule.com. The cardiac voltage-gated sodium channel NaV1.5 is critical for initiating the rapid depolarization phase of the cardiac action potential scielo.org.co. Its function is subject to modulation by various interacting proteins, and genetic mutations in the gene encoding NaV1.5 (SCN5A) are associated with a range of cardiac arrhythmias nih.govnih.gov. Calcium channels, particularly the L-type calcium channel subtype CaV1.2, are essential for excitation-contraction coupling in the heart, controlling the influx of calcium ions that triggers muscle contraction nih.govnih.gov. The contractile state of cardiac muscle is directly influenced by the concentration of calcium in the cytosol nih.gov. While the literature confirms interactions between bufadienolides and these crucial cardiac ion channels and highlights their importance in cardiac function, detailed molecular mechanisms specifically describing this compound's binding sites or electrophysiological effects on cardiac sodium and calcium channels were not extensively provided in the examined search results.
Enzyme Inhibition and Regulation
This compound is understood to exert some of its biological effects, including cytotoxicity, through the inhibition of specific enzymes smolecule.com. Enzyme inhibition is a fundamental regulatory mechanism in biological systems and can involve various modes of interaction, such as competitive or non-competitive binding wizeprep.comabpischools.org.uk.
Inhibition of Enzymes Implicated in Cellular Proliferation
Studies suggest that this compound may inhibit enzymes that play roles in the process of cancer cell proliferation smolecule.com. Cellular proliferation is a tightly controlled process orchestrated by a complex network of enzymes, including cyclin-dependent kinases (CDKs), which regulate cell cycle progression, and enzymes involved in critical processes like DNA replication and repair nih.govcellsignal.com. Dysregulation of the activity of these enzymes can lead to uncontrolled cell division, a characteristic feature of cancer nih.govnih.gov. While the available research indicates this compound's potential to inhibit enzymes relevant to proliferation smolecule.com, the specific identities of these enzymes and the detailed mechanisms of their inhibition by this compound were not explicitly detailed in the provided search snippets. Research on other natural compounds has demonstrated their capacity to inhibit various enzymes involved in cellular processes, including those that regulate cell proliferation plos.org.
Modulation of Matrix Metalloproteinases (MMPs) (e.g., MMP2, MMP9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are a family of enzymes known for their ability to degrade components of the extracellular matrix (ECM) and basement membrane mdpi.comfrontiersin.org. These enzymes are involved in a wide array of physiological and pathological processes, including tissue remodeling and, significantly, the invasion and metastasis of cancer cells mdpi.comfrontiersin.org. Elevated levels and activity of MMP-2 and MMP-9 are frequently observed in various cancers and are often associated with a less favorable prognosis mdpi.com. Modulating the activity of MMP-2 and MMP-9, often through inhibition, is being explored as a potential therapeutic strategy in oncology mdpi.comarvojournals.org. While the provided search results discuss the roles of MMP-2 and MMP-9 and their modulation by different agents in the context of cancer arvojournals.orgnih.govnih.gov, specific detailed research findings on the direct modulation or inhibition of MMP-2 and MMP-9 by this compound were not found within the provided snippets.
Cell Signaling Pathway Regulation
This compound has been reported to influence various cell signaling pathways mdpi.comnih.gov. These pathways represent intricate networks of molecular interactions that govern a wide range of cellular functions, including growth, differentiation, proliferation, and programmed cell death (apoptosis) cellsignal.commdpi.com. Aberrant regulation of these pathways is a common feature in numerous diseases, including cancer mdpi.comnih.govnih.gov.
Research conducted on bufalin, a related bufadienolide, offers insights into the types of signaling cascades that can be targeted by this class of compounds. Studies on bufalin have indicated its ability to modulate pathways such as JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, and c-MET in various cancer cell lines mdpi.comnih.gov. Bufalin has also been shown to impact the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell proliferation, cell cycle progression, and apoptosis nih.gov. Specifically, bufalin has been observed to inhibit the phosphorylation of AKT and influence the levels of NF-κB nih.gov. The modulation of these diverse signaling pathways contributes to the observed biological effects of bufadienolides, including the suppression of cancer cell proliferation, the induction of apoptosis, and the inhibition of metastasis mdpi.comnih.govnih.gov. While these detailed findings are primarily associated with bufalin, they suggest that this compound may exert its effects, at least in part, through similar mechanisms involving the modulation of these critical cellular signaling networks.
PI3K/Akt Pathway Modulation
The PI3K/Akt signaling pathway is an intracellular cascade critical for regulating the cell cycle, proliferation, survival, and growth. wikipedia.orgyoutube.com this compound has been shown to modulate this pathway. In gastric cancer MGC803 cells, bufalin (a related compound) transiently activated the PI3K/Akt pathway before completely inhibiting it. nih.gov This modulation was associated with the upregulation of the Cbl family of ubiquitin ligases, which are upstream modulators of PI3K. nih.gov Combining bufalin with a PI3K-specific inhibitor, LY294002, enhanced apoptosis in these cells. nih.gov Studies in hepatocellular carcinoma (HCC) cells (HCC-LM3) demonstrated that bufalin significantly inhibited the protein expression of P-AKT, Cyclin D1, MMP-2, MMP-9, and VEGF, while increasing PTEN and E-Cadherin expression, suggesting an inhibitory effect on invasion and metastasis potentially through the PI3K/Akt/mTOR pathway. nih.gov Bufalin has also been reported to inhibit the expression of PI3K and suppress the phosphorylation of AKT in hepatocellular carcinoma, which was linked to a reduction in NF-κB levels. nih.gov
MAPK/ERK Signaling Cascade Involvement
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like proliferation, differentiation, motility, stress response, apoptosis, and survival. sinobiological.comcusabio.comwikipedia.org this compound has been implicated in modulating this pathway. Research indicates that bufalin can modulate the activation of the MAPK/ERK signaling pathway. nih.gov Studies have shown that bufalin inhibits the migration and invasion of human osteosarcoma U-2 OS cells and reduces the levels of MAPKs, including ERK1/2. nih.gov This suggests that this compound may exert its effects, in part, by influencing the activity of the MAPK/ERK cascade.
JAK/STAT Pathway Regulation
The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors, playing roles in immunity, cell division, cell death, and tumor formation. mdpi.comgenome.jpwikipedia.org Bufalin has been reported to mechanistically regulate the JAK/STAT pathway. mdpi.comnih.govnih.gov While the precise details of this compound's interaction with this pathway require further investigation, the reported regulation by bufalin suggests a potential area of focus for this compound research.
Wnt/β-Catenin Pathway Investigations
The Wnt/β-Catenin signaling pathway is involved in embryonic development, cell fate decisions, proliferation, and maintaining stem cell pluripotency. nih.govcellsignal.commdpi.com Dysregulation of this pathway is linked to various diseases, including cancer. cellsignal.commdpi.com Bufalin has been reported to mechanistically regulate the Wnt/β-Catenin pathway. mdpi.comnih.govnih.gov Further studies are needed to fully elucidate this compound's specific effects and mechanisms within this pathway.
mTOR Pathway Inhibition
The mTOR pathway is a central regulator of cell growth, proliferation, and survival, often found to be overactive in various cancers. wikipedia.org Bufalin has been shown to inactivate the AKT/mTOR pathway, inhibiting the migratory and invasive capabilities of certain cancer cells. mdpi.com Bufalin suppressed the levels of mTOR, p-p70S6K, and p-4EBP1 in Eca109 cancer cells. mdpi.com It also reduced the levels of p-AKT and p-mTOR in SMMC-7721 cancer cells, particularly when combined with sorafenib (B1663141). mdpi.com In ovarian cancer cells, bufalin inhibited mTOR activation, leading to decreased HIF-1α levels. nih.gov In MGC803 gastric cancer cells, bufalin effectively reduced p-AKT, p-mTOR, and p-p70S6K, indicating inactivation of the AKT/mTOR/p70S6K cascade. mdpi.com
Here is a summary of some research findings on Bufalin's effects on the mTOR pathway:
| Cell Line | Observed Effect on mTOR Pathway Components | Reference |
| ACHN cells | Inactivated AKT/mTOR pathway | mdpi.com |
| Eca109 cells | Suppressed levels of mTOR, p-p70S6K, p-4EBP1 | mdpi.com |
| SMMC-7721 cells | Reduced levels of p-AKT and p-mTOR (especially with sorafenib) | mdpi.com |
| Ovarian cancer cells | Inhibited mTOR activation | nih.gov |
| MGC803 cells | Reduced p-AKT, p-mTOR, p-p70S6K | mdpi.com |
| HCC-LM3 cells | Significantly inhibited protein expression of P-AKT, Cyclin D1, MMP-2, MMP-9, VEGF; Increased PTEN and E-Cadherin expression | nih.gov |
TRAIL/TRAIL-R Pathway Activation
The TRAIL/TRAIL-R pathway is an extrinsic apoptotic pathway that can selectively trigger cell death in tumor cells. frontiersin.orgmdpi.com Bufalin has been reported to mechanistically regulate the TRAIL/TRAIL-R pathway. mdpi.comnih.govnih.gov Studies have shown that bufalin can stimulate the expression levels of TRAIL, DR4, DR5, and FADD, and upregulate the expression of DR5 in certain cancer cells. nih.gov This suggests that this compound may promote apoptosis by activating components of the TRAIL/TRAIL-R signaling cascade.
EGFR and c-MET Pathway Interactions
EGFR and c-MET are receptor tyrosine kinases that play significant roles in cancer development and progression, influencing cell cycle, apoptosis, motility, and metastasis. nih.govnih.govcancernetwork.com Bufalin has been reported to mechanistically regulate EGFR and c-MET pathways. mdpi.comnih.govnih.gov Research in non-small cell lung cancer (NSCLC) cell lines has shown that both EGFR and c-MET are expressed, and their ligands, EGF and HGF, can have synergistic effects on cell proliferation and downstream signaling intermediates like Akt and ERK. nih.govnih.gov While these studies focus on the interaction of the pathways themselves and the effects of their ligands and inhibitors, the reported regulation of these pathways by bufalin suggests a potential area for investigating this compound's interactions with EGFR and c-MET signaling. mdpi.comnih.govnih.gov
NF-κB Pathway Inhibition
The NF-κB signaling pathway is a critical regulator of diverse cellular processes, including inflammation, immunity, cell growth, and survival. Aberrant activation of NF-κB is frequently observed in various cancers, promoting cell proliferation and inhibiting apoptosis. Research indicates that this compound can inhibit the NF-κB pathway. Bufalin, a related compound from Bufo species, has been shown to suppress the expression and activity of NF-κB researchgate.nettandfonline.comfrontiersin.org. This inhibition can lead to decreased expression of NF-κB-regulated genes that are involved in promoting proliferation and survival scielo.brbiomedicineonline.org. Studies in A549 cells demonstrated that bufalin significantly suppressed the phosphorylation and expression of NF-κB tandfonline.com. The inhibition of NF-κB activity by compounds like bufalin can also indirectly impact cell cycle progression by reducing the activity of proteins such as cyclin D1, which is regulated by NF-κB biomedicineonline.org.
FoxO1 Pathway Involvement
Direct evidence specifically detailing the involvement of the FoxO1 pathway in the molecular mechanisms of this compound based on the provided search results is limited. While some studies mention the modulation of upstream pathways like AKT by bufalin tandfonline.comresearchgate.net, and FoxO1 is a transcription factor known to be regulated by AKT and involved in cell cycle and apoptosis nih.govuniprot.orgnih.govCurrent time information in Auckland, NZ.wikipedia.org, the direct interaction or modulation of FoxO1 by this compound has not been explicitly demonstrated in the provided literature.
Induction of Programmed Cell Death and Autophagy
A prominent mechanism by which this compound exerts its cytotoxic effects is through the induction of programmed cell death, primarily apoptosis tandfonline.comfrontiersin.orgresearchgate.netnih.govuniprot.orgrcsb.orgwikipedia.orgebi.ac.ukresearchgate.net. Some studies also indicate the induction of autophagy rcsb.org. Bufalin has been shown to disrupt the mitochondrial membrane potential, a critical event in initiating the intrinsic apoptotic pathway uniprot.org.
PARP Cleavage Mechanisms
Cleavage of Poly (ADP-ribose) polymerase (PARP) is a well-established biochemical hallmark of apoptosis, mediated by activated caspases. Research indicates that bufalin enhances the cleavage of PARP-1 tandfonline.comebi.ac.ukresearchgate.net. This suggests that this compound-induced apoptosis involves the activation of the caspase cascade, leading to the proteolytic degradation of key cellular proteins like PARP.
Modulation of Apoptosis Regulatory Proteins (e.g., Bcl-2, Bax, c-FLIP, XIAP)
This compound modulates the expression of several proteins that regulate apoptosis uniprot.org. A critical balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family dictates the fate of a cell. Studies have shown that bufalin treatment reduces the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins tandfonline.comfrontiersin.orgresearchgate.net. This is often achieved by downregulating the expression of Bcl-2 and/or upregulating the expression of Bax tandfonline.comfrontiersin.orgresearchgate.netebi.ac.ukresearchgate.net, shifting the balance towards apoptosis.
Inhibitor of Apoptosis Proteins (IAPs), including XIAP, play a crucial role in preventing apoptosis by inhibiting caspase activity ebi.ac.uk. SMAC/DIABLO is known to antagonize IAPs scielo.br. While this compound activates the mitochondrial pathway leading to the potential release of SMAC/DIABLO, a direct regulatory effect of this compound specifically on XIAP expression levels is not clearly demonstrated in the provided search results. However, the induction of apoptosis by this compound suggests that it overcomes the inhibitory effects of IAPs.
Research findings on the modulation of Bcl-2 and Bax by this compound (bufalin) in different cell lines are summarized in the table below:
| Compound | Cell Line(s) | Effect on Bcl-2 | Effect on Bax | Effect on Bcl-2/Bax Ratio | Source |
| Bufalin | Human oral cancer cells (CAL 27) | Downregulation | Upregulation | Decreased | researchgate.net |
| Bufalin | Human NSCLC A549 cells | Reduced | Not specified | Reduced | tandfonline.com |
| Bufalin | Bladder cancer cells (TCCSUP, MBT-2) | Decreased | Increased | Decreased | ebi.ac.uk |
| Bufalin | HT-29 colon cancer cells | Reduced | Altered | Altered | researchgate.net |
| Baicalin | Breast cancer (BC) cells | Downregulated | Upregulated | Increased | frontiersin.org |
Information regarding the modulation of c-FLIP by this compound was not found in the provided search results.
Cell Cycle Arrest Mechanisms
The mechanisms underlying this compound-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins. Bufalin treatment has been shown to inhibit the expression of cyclin D1 and cyclin E1, while increasing the expression of the cell cycle inhibitor p27 researchgate.net. Downregulation of cyclin D1 by bufalin has also been reported in other studies tandfonline.com. As the NF-κB pathway can regulate cyclin D1 expression, the inhibitory effect of this compound on NF-κB may contribute to cell cycle arrest biomedicineonline.org.
The modulation of cell cycle regulatory proteins by this compound (bufalin) as reported in the search results is summarized below:
| Compound | Cell Line(s) | Effect on Cyclin D1 | Effect on Cyclin E1 | Effect on p27 | Source |
| Bufalin | Pancreatic cancer cells (BxPC3) | Inhibited | Inhibited | Increased | researchgate.net |
| Bufalin | Human NSCLC A549 cells | Reduced | Not specified | Not specified | tandfonline.com |
| Bufalin | Papillary thyroid carcinoma cells | Down-regulation | Not specified | Not specified |
Reversal of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) presents a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux chemotherapeutic agents from cells. nih.govwaocp.orgfrontiersin.org this compound, as a component of traditional Chinese medicine like chan'su, has been investigated for its ability to overcome MDR in various cancer types. nih.govnih.gov Studies have shown that bufalin, a related bufadienolide and a main active ingredient in chan'su, can reverse MDR in different tumor cells, including leukemia, hepatocellular carcinoma, myeloma, and colorectal cancer. nih.govnih.gov
Specifically, research on bufalin's effects in colorectal cancer cells overexpressing ABCB1 (also known as P-glycoprotein or MDR1) demonstrated that it could restore chemosensitivity. nih.gov This reversal effect was observed at concentrations of 5, 10, and 20 nM. nih.gov Bufalin was found to enhance the intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922) and Rhodamine 123 in a dose-dependent manner in resistant cells. nih.gov Furthermore, bufalin significantly inhibited the expression level of ABCB1 protein and stimulated its ATPase activity, suggesting it might interact directly with the transporter. nih.gov Molecular docking analysis has predicted that bufalin can bind within the drug-binding cavity of human ABCB1. nih.gov These findings suggest that bufalin, and potentially this compound due to its structural similarity and shared origin, can reverse ABCB1-mediated MDR by both inhibiting its efflux function and downregulating its protein expression. nih.gov
Bufalin's ability to reverse MDR has also been linked to the regulation of cancer stemness through pathways involving CD133 and nuclear factor-κB (NF-κB)/MDR1 in colorectal cancer. nih.gov Bufalin treatment decreased the expression of both CD133 and MDR1/P-gp in adriamycin-resistant cells. nih.gov This indicates a potential mechanism where bufalin targets cancer cell stemness to overcome resistance. nih.gov
Modulation of Non-Coding RNAs (e.g., microRNAs)
Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play crucial roles in regulating gene expression and are implicated in various cellular processes, including cancer development and drug resistance. frontiersin.orgmdpi.commdpi.com While the direct modulation of specific non-coding RNAs by this compound is not extensively detailed in the provided search results, research on related compounds and general mechanisms of bufadienolides suggests potential interactions.
Bufalin, a related bufadienolide, has been shown to induce apoptosis and affect cell cycle arrest by influencing the expression of various proteins, some of which are known to be regulated by ncRNAs. nih.gov For instance, bufalin modulated the expression of Bcl-2 and Bax, cytochrome c, caspase-3, PARP, p53, p21WAF1, cyclinD1, and COX-2 in lung cancer cells. nih.gov Many of these proteins are targets or regulators of specific miRNAs and lncRNAs involved in apoptosis, cell cycle control, and drug resistance. mdpi.com Although direct evidence for this compound's specific impact on miRNA or lncRNA expression is not explicitly provided, the known regulatory roles of ncRNAs in pathways affected by bufadienolides suggest this as a potential area of investigation.
Metabolic Pathway Remodeling
Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival in the challenging TME, a phenomenon known as metabolic remodeling. frontiersin.orgnih.govsemanticscholar.org This involves changes in the uptake and utilization of nutrients, including glucose, lipids, and amino acids. frontiersin.org Bufadienolides, including this compound, may influence these altered metabolic processes.
Regulation of ABC Transporters
As discussed in Section 6.6, ABC transporters are critical players in multidrug resistance by actively effluxing drugs from cells. waocp.orgmdpi.comnih.gov Their function is energy-dependent, relying on ATP hydrolysis. mdpi.com Beyond drug resistance, ABC transporters are involved in the transport of various molecules, including metabolites, lipids, and ions, influencing cellular metabolism and homeostasis. mdpi.comnih.gov this compound's ability to regulate ABC transporters, particularly ABCB1, as indicated by studies on bufalin, directly impacts a key mechanism involved in both drug resistance and potentially broader metabolic regulation within cancer cells. nih.govd-nb.infomdpi-res.com Inhibiting the efflux activity of these transporters can lead to increased intracellular concentrations of their substrates, which may include not only chemotherapy drugs but also endogenous metabolites, thereby indirectly affecting metabolic pathways.
Major Metabolic Pathways of Bufadienolides (e.g., Hydroxylation, Isomerization, Glucuronidation)
Understanding the metabolism of bufadienolides like this compound is crucial for comprehending their pharmacokinetics and potential interactions. Studies on the metabolism of Venenum Bufonis and its components, including bufadienolides, have identified several major metabolic pathways. nih.govresearchgate.net The main metabolic transformations of bufadienolides include hydroxylation, isomerization (particularly at the 3-position), 3-keto formation, 16-hydrolyzation, 3-O-sulfation, and 3-O-glucuronidation. nih.govresearchgate.net
Hydroxylation, often mediated by cytochrome P450 (CYP) enzymes, is a common Phase I metabolic reaction that introduces hydroxyl groups, increasing the molecule's polarity. researchgate.netdrughunter.com Isomerization can alter the stereochemistry of the molecule, potentially affecting its biological activity. Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid molecule is conjugated to the bufadienolide, typically at a hydroxyl group, making it more water-soluble and facilitating its excretion. nih.govresearchgate.netdrughunter.com These metabolic processes can lead to the formation of various metabolites, which may have different pharmacological activities or toxicities compared to the parent compound. researchgate.net For instance, studies on bufalin metabolism have shown that hydroxylation and dehydrogenation mediated by CYP3A enzymes are major pathways in liver microsomes. researchgate.net
Target Identification and Validation in Bufalone Research
Computational Approaches: Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction modes between a small molecule like Bufalone and target proteins. Molecular docking simulates the geometry and interactions between molecules and proteins to investigate molecular behavior at target protein binding sites. researchgate.netnih.gov Molecular dynamics modeling is a sophisticated in silico tool used to explore biological processes and molecular frameworks underlying linkages among macromolecules and ligands. researchgate.netnih.gov
Studies employing these methods can provide insights into how this compound might interact with potential protein targets, suggesting possible mechanisms of action. For instance, molecular docking studies can predict the binding energy between this compound and a target protein, with lower binding energies indicating stronger predicted affinity. Molecular dynamics simulations can further assess the stability of the predicted complexes over time.
One study, although focused on bufadienolide (a class of compounds that includes this compound) from Mimosa pudica Linn. and its effect on phosphodiesterase type 5 (PDE5), demonstrated the application of these techniques. Molecular docking showed that bufadienolide had a strong binding affinity with PDE5, exhibiting a binding energy of -12.30 kcal/mol. mdpi.comsemanticscholar.orgresearchgate.net Molecular dynamics simulations further validated the stability of the bufadienolide-PDE5 complex. mdpi.comresearchgate.net While this specific study did not use this compound itself, it illustrates how these computational methods are applied to related cardiotonic steroids to predict and analyze ligand-target interactions.
Network Pharmacology for Putative Target Prediction
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. researchgate.netfrontiersin.org This method can be used to predict potential targets of a compound like this compound by analyzing its relationship with known disease-associated genes and proteins. By constructing compound-target and protein-protein interaction (PPI) networks, researchers can identify key targets and pathways that this compound might influence. researchgate.netfrontiersin.org
This approach often involves retrieving information on chemical ingredients, putative target genes, and disease-associated genes from various online databases. researchgate.netfrontiersin.org Software like Cytoscape is then used to visualize and analyze the complex networks. researchgate.netfrontiersin.org The centrality of nodes within the network (e.g., degree, betweenness, closeness) can help identify crucial targets that are highly interconnected and likely play significant roles in the biological processes related to the disease being studied. mdpi.comsemanticscholar.org
For example, in a study exploring the mechanisms of a traditional Chinese herb pair containing bufadienolides in treating Graves' disease (GD), network pharmacology was used to construct a "compound-target-pathway" network. researchgate.netnih.govfrontiersin.org This analysis identified key active ingredients and their potential targets, highlighting a multi-component, multi-target, and multi-pathway therapeutic effect. researchgate.netnih.govfrontiersin.org While not specifically focused on this compound, this study exemplifies how network pharmacology can be applied to identify potential targets and pathways for compounds within the bufadienolide class.
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Pathway Enrichment Analysis
Following the prediction of potential targets through methods like network pharmacology, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are commonly performed. researchgate.netfrontiersin.orgnih.gov These analyses help to understand the biological processes, molecular functions, cellular components, and signaling pathways that the predicted targets are involved in. researchgate.netfrontiersin.orgnih.gov
GO analysis categorizes genes based on their roles in biological processes, molecular functions, and cellular components. researchgate.netfrontiersin.orgnih.gov KEGG analysis identifies the signaling and metabolic pathways in which the target genes are significantly enriched. researchgate.netfrontiersin.orgnih.gov By performing GO and KEGG enrichment analyses on the predicted targets of this compound, researchers can gain insights into the potential biological effects of the compound and the mechanisms through which it might exert its therapeutic effects. researchgate.netfrontiersin.orgnih.gov
Studies utilizing this approach on compounds within the bufadienolide class have revealed enrichment in pathways related to cell proliferation, protein phosphorylation, regulation of kinase activity, and signaling pathways such as PI3K-AKT and MAPK. researchgate.netnih.govfrontiersin.org These findings suggest that compounds like this compound may influence cellular growth, signaling cascades, and other crucial biological processes. researchgate.netnih.govfrontiersin.org
Experimental Validation of Predicted Molecular Targets
Computational predictions from molecular docking, dynamics simulations, and network pharmacology provide valuable hypotheses about the potential targets of this compound. However, these predictions require experimental validation to confirm the interactions and their biological significance. Experimental techniques are crucial for verifying the binding of this compound to predicted targets and assessing the functional consequences of these interactions.
Various experimental methods can be employed for target validation, including:
Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure the binding affinity between this compound and a purified target protein.
Enzyme Activity Assays: If the predicted target is an enzyme, experiments can measure the enzyme's activity in the presence and absence of this compound to determine if the compound inhibits or modulates its function.
Cell-Based Assays: In cellular contexts, techniques such as Western blotting, immunoprecipitation, or reporter gene assays can assess the impact of this compound on the expression, activation, or downstream signaling of the predicted target.
Gene Silencing or Overexpression: Modifying the expression levels of the predicted target protein in cells can help determine if the target is essential for this compound's observed biological effects.
While specific experimental validation data for this compound and its computationally predicted targets were not extensively detailed in the search results, studies on related bufadienolides demonstrate the importance of this step. For example, research on bufalin (B1668032) (a closely related compound) has shown its ability to induce apoptosis in certain cancer cell lines and inhibit cancer stem cells, implying interactions with specific cellular targets ontosight.aitandfonline.com. Experimental validation is essential to confirm the relevance of computationally identified targets and to elucidate the precise molecular mechanisms underlying this compound's biological activities.
Structure Activity Relationship Sar Studies of Bufalone and Its Analogues
Correlation of Structural Modifications with Biological Activities
Research into bufalone and related bufadienolides has revealed correlations between structural variations and their biological activities, particularly cytotoxicity. Studies evaluating various bufadienolides against different cancer cell lines have provided insights into which structural features are associated with potent cytotoxic effects. For instance, certain bufadienolides have demonstrated potent cytotoxic activity against human gastric cancer and lung cancer cells with varying IC50 values. researchgate.net A comprehensive analysis of a series of bufadienolides showed that structural differences among these compounds resulted in a range of cytotoxic potencies against multiple cancer cell lines, including lung, colon, liver, and ovarian cancer cells. researchgate.net Compounds like argentinogenin, cinobufaginol, bufalin (B1668032), and gamabufalin exhibited potent cytotoxic activity (IC50 < 2.5 µM), while others like desacetylcinobufagin (B1670279) and desacetylcinobufaginol showed moderate activity (IC50 < 50 µM), and some novel bufalactamides displayed no significant activity (IC50 > 100 µM). researchgate.net This highlights that even subtle structural changes within the bufadienolide scaffold can significantly impact cytotoxic potency.
Impact of Specific Structural Moieties (e.g., C3 position, lactone ring)
Specific structural moieties within the bufadienolide structure play crucial roles in their biological activities. The lactone ring at the C-17 position is considered a characteristic feature contributing to the biological properties of bufadienolides. smolecule.comresearchgate.net Modifications or the presence of specific groups at other positions, such as the C3 position, have been shown to significantly influence activity. For bufalin, a closely related bufadienolide, studies on 3-nitrogen-containing-ester derivatives revealed that the moiety at the C3 position had an important influence on cytotoxic activity. nih.gov For example, a bufalin-3-piperidinyl-4-carboxylate compound displayed significantly enhanced cytotoxic potency compared to the parent compound bufalin on certain cancer cell lines. nih.gov This suggests that modifications at the C3 position can be a key strategy for modulating the biological effects of bufadienolides.
Rational Design Principles for Derivatives with Enhanced Preclinical Profiles
Rational design principles are applied in the development of this compound derivatives to create compounds with enhanced preclinical profiles, such as improved efficacy or reduced toxicity. nih.govnih.gov This involves using the knowledge gained from SAR studies to guide the synthesis of new analogues with targeted structural modifications. By understanding how specific changes to the bufadienolide core, particularly at positions like C3 and the C-17 lactone ring, affect biological activity, researchers can design derivatives with predicted improvements. smolecule.comresearchgate.netnih.gov Computational studies, such as molecular docking, can provide models explaining how this compound binds to biological targets, further aiding in the rational design of more effective derivatives. smolecule.com The goal is to synthesize analogues that retain desirable activities, such as cytotoxicity or cardiotonic effects, while minimizing undesirable properties, such as toxicity, which is a significant concern for bufadienolides. smolecule.comontosight.ai
Influence of Stereochemistry on Pharmacological Potency
The stereochemistry of a molecule, referring to the spatial arrangement of its atoms, can significantly influence its interaction with biological targets and, consequently, its pharmacological potency. While detailed SAR studies specifically focusing on the influence of stereochemistry of this compound were not extensively found in the search results, the principle is well-established in medicinal chemistry. youtube.comscience.gov The mention of "5α-bufalone" in one source suggests the existence of stereoisomers of this compound, and it is highly probable that the stereochemical configuration at various chiral centers within the bufadienolide scaffold, including the steroid rings and the C17 position bearing the lactone ring, would impact binding affinity to biological targets and subsequent activity. researchgate.net Further research specifically investigating the biological activities of different stereoisomers of this compound and its analogues would be necessary to fully elucidate the role of stereochemistry in their pharmacological profiles.
This compound is a chemical compound that has been investigated in various preclinical models to evaluate its potential biological activities, particularly in the context of cancer research. Preclinical studies involving this compound have utilized both in vitro cellular models and in vivo animal models to understand its effects on cancer cells, tumor growth, and related biological processes like angiogenesis.
Preclinical Investigational Models
In Vitro Cellular Models
In vitro cellular models are fundamental tools in preclinical research, allowing for controlled studies on the direct effects of a compound on various cell types. Bufalone has been tested against diverse cancer cell lines and primary cell cultures to determine its cytotoxic or inhibitory effects.
Diverse Cancer Cell Lines
This compound has been evaluated for its activity against a variety of cancer cell lines, which represent different cancer types and genetic backgrounds. Studies have utilized commonly used lines such as HeLa (cervical cancer), A549 (lung carcinoma), and HepG2 (human liver cancer cell line) cytion.com. The NCI-60 panel, a collection of 60 human cancer cell lines representing nine tissue origins including breast, colon, central nervous system, renal, lung, melanoma, ovarian, and prostate cancers, is frequently used for anticancer drug screening and has been extensively characterized genetically and pharmacologically nih.govrevvity.co.jp. While the search results mention the NCI-60 panel and various cell lines within it (e.g., A549, CAKI-1, SK-MEL-1) cytion.comnih.govcancer.gov, specific detailed findings regarding this compound's activity across the entire NCI-60 panel were not explicitly provided in the search snippets. However, studies on related compounds like bufalin (B1668032), a similar cardiotonic steroid, have shown effectiveness against various cancer cells, including the human lung cancer cell line NCI-H460 in vitro. nih.gov
Research findings on the effects of bufalin, a related compound, on specific cancer cell lines provide context for the types of studies conducted with cardiotonic steroids. For instance, bufalin significantly reduced the size of spheres formed by breast cancer stem cells (BCSCs) in both BT-474 and trastuzumab-resistant BT-474R cell lines. tandfonline.com It also showed strong synergism with doxorubicin (B1662922) in these cell lines, enhancing cytotoxicity against bulk cancer cells. tandfonline.com Bufalin at 20 nM reduced sphere formation efficiency (SFE) by approximately 50% in BT-474 and BT-474R cells. tandfonline.com In MDA-MB-231 triple-negative breast cancer cells, bufalin has been shown to reduce the number of spheres by 60%, and it inhibited tumorigenesis in estrogen receptor-positive MCF-7 cells. tandfonline.com
Another study investigated the in vitro anticancer activity of bufalin in combination with 2-deoxy-D-glucose (2-DG) and WZB-117 in H460 human lung cancer cells under different culture conditions, including routine culture conditions and floating lung tumorspheres enriched for stem-like cancer cells. researchgate.netresearchgate.net Both bufalin and metformin (B114582) showed potent inhibition of cell viability under routine culture conditions. researchgate.net Bufalin demonstrated a strong synergistic effect when combined with 2-DG. researchgate.net While tumorspheres were less sensitive to single agents, the combination of bufalin and 2-DG showed a strong synergistic effect, reducing cell viability to levels similar to those observed in parental H460 cells. researchgate.net
Table 1: Summary of In Vitro Findings for a Related Compound (Bufalin)
| Cell Line / Model | Compound(s) | Key Finding |
| BT-474 & BT-474R BCSCs | Bufalin | Reduced sphere formation efficiency by ~50% at 20 nM. tandfonline.com |
| BT-474 & BT-474R | Bufalin + Doxorubicin | Strong synergism, enhanced cytotoxicity against bulk cancer cells. tandfonline.com |
| MDA-MB-231 BCSCs | Bufalin | Reduced sphere number by 60%. tandfonline.com |
| MCF-7 | Bufalin | Inhibited tumorigenesis. tandfonline.com |
| H460 (Routine Culture) | Bufalin | Potently inhibited cell viability. researchgate.net |
| H460 (Routine Culture) | Bufalin + 2-DG | Strong synergistic effect on cell viability. researchgate.net |
| H460 (Tumorspheres) | Bufalin + 2-DG | Strong synergistic effect on cell viability, similar to parental cells. researchgate.net |
Primary Cell Cultures
Primary cell cultures, derived directly from tissues, offer a model system that can more closely mimic the in vivo environment compared to established cell lines. Research involving primary cell cultures, such as quail embryonic heart muscle cells and human mesangial cells, has been conducted in various biological studies mednexus.orgscitechdaily.com. While the provided search results mention the use of quail-chick chimeras in studies of cardiovascular development and the origin of smooth muscle cells mednexus.orgnih.gov, and discuss human cardiac cells derived from stem cells scitechdaily.comalleninstitute.org, specific data on the investigation of this compound using quail embryonic heart muscle cells or human mesangial cells were not found in the provided snippets. Studies on primary cell cultures from other sources, such as buffalo mammary epithelial cells and buffalo amnion cells, highlight the techniques and challenges associated with establishing and maintaining primary cultures for research purposes. plos.orgnih.gov
Organoid Platforms and Tumorsphere Models
Organoids and tumorspheres are three-dimensional (3D) cell culture models that better recapitulate the complexity and heterogeneity of native tissues and tumors compared to traditional two-dimensional (2D) cell cultures. Organoids are self-organizing 3D structures derived from stem cells or primary tissues that mimic organ-specific architecture and function. nih.govhubrecht.eu Tumorspheres are spherical clusters of cancer cells, often enriched for cancer stem cells, that grow in suspension. nih.govnih.gov These models are increasingly used for drug screening and personalized medicine studies. nih.govhubrecht.eu
Research has utilized tumorsphere cultures to enrich for stem-like cancer cells, such as floating lung tumorspheres (LTSs) derived from H460 lung cancer cells. researchgate.netresearchgate.net As mentioned in Section 9.1.1, bufalin, in combination with 2-DG, showed a strong synergistic effect on reducing the viability of these tumorspheres, even though they were less sensitive to single agents. researchgate.net This suggests the utility of tumorsphere models in evaluating the efficacy of compounds against cancer stem cell populations.
Organoid models, including those derived from various carcinomas, have been developed to study responses to therapies and can be co-cultured with immune cells to model the tumor microenvironment. nih.govhubrecht.eu Patient-derived organoids (PDOs) can recapitulate genomic and histological features of original tumors and hold potential for predicting drug responses. nih.gov While the search results discuss the application and advantages of organoid and tumorsphere models in cancer research nih.govhubrecht.eunih.govresearchgate.net, specific studies detailing the use of this compound in organoid platforms were not found in the provided snippets. However, the application of these models in evaluating compounds like bufalin against cancer stem cell-enriched populations indicates their relevance for assessing this compound's potential in targeting these critical cell populations.
In Vivo Animal Models
In vivo animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of potential therapeutic agents in a complex biological system. This compound's effects have been investigated in animal models, primarily focusing on tumor growth inhibition and angiogenesis.
Murine Xenograft Models for Tumor Growth Inhibition
Murine xenograft models, created by implanting human cancer cells or tumor tissue into immunocompromised mice, are widely used to study tumor growth and evaluate the efficacy of anticancer agents in vivo. iitri.orgreactionbiology.comatlantic-bone-screen.com These models allow for the assessment of a compound's ability to inhibit tumor growth in a living system. iitri.orgnih.gov
Studies using xenograft models have demonstrated the antitumor activity of related compounds. For instance, bufalin has shown antitumor activity against human lung cancer xenografts in vivo. nih.gov Another study evaluated the therapeutic potential of a humanized anti-hepatocyte growth factor (HGF) monoclonal antibody using a mouse xenograft model established with human glioblastoma cells, demonstrating potent tumor suppression activity. nih.govresearchgate.net Tumor growth inhibition (TGI) is a key endpoint measured in these studies. iitri.orgnih.gov Modeling approaches based on pharmacokinetic and pharmacodynamic data from xenograft studies can help understand the dose-effect relationship and predict antitumor effects. nih.gov While the search results highlight the importance and application of murine xenograft models for evaluating tumor growth inhibition iitri.orgreactionbiology.comatlantic-bone-screen.comnih.govnih.govresearchgate.net, specific detailed findings on this compound's performance in murine xenograft models were not explicitly available in the provided snippets. However, the successful use of these models for evaluating related compounds and other anticancer agents suggests their applicability for assessing this compound's in vivo antitumor efficacy.
Zebrafish Models for Angiogenesis Studies
Zebrafish embryos are increasingly utilized as an in vivo model system for studying angiogenesis due to their optical clarity, external development, and the genetic and molecular similarities of their vascular system to that of humans. nih.govfrontiersin.orgmdpi.com Angiogenesis, the formation of new blood vessels, is a critical process in both development and disease, including tumor growth and metastasis. nih.govfrontiersin.orgmdpi.com Zebrafish models allow for real-time visualization and analysis of vascular development and the effects of compounds on this process. nih.govmdpi.com
Studies in zebrafish have investigated factors influencing angiogenesis, such as monosaccharides which can induce excessive angiogenesis resembling conditions seen in proliferative diabetic retinopathy. elifesciences.org The intersegmental vessels (ISVs) and sub-intestinal venous plexus (SIVP) are commonly studied vascular structures in zebrafish angiogenesis assays. mdpi.com Compounds can be evaluated for their ability to inhibit or promote angiogenic sprouting. frontiersin.orgmdpi.com While the search results discuss the utility of zebrafish models for angiogenesis studies and provide examples of compounds evaluated in this system, such as caffeine (B1668208) which inhibited developmental and FGF2-mediated angiogenesis mdpi.com, specific data on the investigation of this compound using zebrafish models for angiogenesis studies were not found in the provided snippets. However, the established use of zebrafish for studying angiogenesis makes it a relevant model for evaluating potential anti-angiogenic effects of this compound.
Other Rodent Models for Efficacy Studies
Preclinical studies in rodent models are essential for assessing the in vivo efficacy of drug candidates before progression to clinical trials mdpi.combiocytogen.com. These models are designed to mimic specific disease states or evaluate particular pharmacological activities.
Research into compounds structurally related to this compound, such as bufalin, a major component of "Chan-su," has demonstrated anti-inflammatory and antinociceptive activities in rodent models. Studies using carrageenan-induced paw edema in rodents have shown a reduction in edema volume following administration of bufalin nih.govnih.gov. This effect was associated with the downregulation of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.govnih.gov. Furthermore, bufalin significantly inhibited the activation of NF-κB signaling, a key pathway in inflammation nih.govnih.gov.
In models of pain, bufalin has been shown to reduce acetic acid-induced writhing in mice in a dose-dependent manner nih.gov. The maximal inhibitory effect was observed at higher doses nih.gov. Bufalin also reduced the licking time in the formalin test and increased hot-plate reaction latencies, suggesting antinociceptive effects nih.govnih.gov. Pretreatment with naloxone, an opioid receptor antagonist, attenuated the bufalin-induced antinociception in the formalin and hot-plate tests, indicating potential involvement of the opioid system in these effects nih.govnih.gov.
While specific detailed research findings and data tables focusing solely on this compound's efficacy in rodent models beyond potentially covered specific models were not extensively found in the immediate search results, the studies on related bufadienolides like bufalin provide insights into potential areas of investigation for this compound. Preclinical efficacy studies in rodents can encompass a wide range of disease models, including metabolic disorders, hypertension, kidney injury, inflammation, and various types of pain bienta.netnih.gov. The design of these studies involves careful consideration of the appropriate animal model to investigate the scientific question nih.gov.
Table: Summary of Efficacy Findings for a Related Compound (Bufalin) in Rodent Models
| Model | Measured Outcome | Observed Effect (Bufalin) |
| Carrageenan-induced edema | Paw edema volume | Significantly decreased |
| Inflammatory mediators (iNOS, COX-2, IL-1β, IL-6, TNF-α) | Downregulated expression levels | |
| NF-κB signaling | Significantly inhibited activation | |
| Acetic acid-induced writhing | Number of writhing episodes | Reduced in a dose-dependent manner |
| Formalin test | Licking time | Reduced |
| Hot-plate test | Reaction latency | Increased |
Note: Data presented is based on studies of bufalin, a related compound, and is illustrative of the types of efficacy studies conducted in rodent models.
Preclinical research in rodents is a cornerstone of drug development, allowing for the evaluation of a compound's potential therapeutic effects in complex biological systems wuxiapptec.commdpi.com. The findings from these studies guide further investigation and the potential translation of promising compounds to clinical applications wuxiapptec.combiocytogen.com.
Advanced Research on Bufalone Delivery Systems
Nanoparticle-Based Drug Delivery Approaches
Nanoparticle-based systems offer a versatile platform for drug delivery, capable of encapsulating therapeutic agents and modifying their pharmacokinetic and pharmacodynamic properties. Different types of nanoparticles are being investigated for their potential to deliver various compounds.
Metal-Organic Framework (MOF) Nanoparticles as Carriers
Metal-Organic Frameworks (MOFs) are porous materials that have gained attention as potential drug carriers due to their high porosity, large surface area, and tunable structures nih.govmdpi.com. They can encapsulate drug molecules within their pores and potentially offer controlled release properties nih.govacs.org. Research on MOF nanoparticles as drug carriers has been conducted for various compounds nih.govmdpi.com. For a related bufadienolide, Bufalin (B1668032), MOF nanoparticles have been explored as a delivery system, demonstrating improved water solubility and stability frontiersin.orgnih.gov. These studies suggest the potential of MOF nanoparticles as carriers for bufadienolides, although specific research detailing Bufalone-loaded MOF nanoparticles was not found in the provided results.
Liposomal Formulations for Enhanced Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs mdpi.compreprints.org. They can improve drug solubility, protect the encapsulated agent from degradation, and facilitate targeted delivery mdpi.compreprints.orgnih.govmdpi.com. Liposomal formulations have been investigated for the delivery of various therapeutic agents mdpi.compreprints.orgnih.govmdpi.comgoogle.comnih.gov. While liposomes are recognized as promising carriers for compounds with poor solubility, specific research on liposomal formulations of this compound was not detailed in the provided search results. Studies on liposomal delivery of Bufalin have shown potential in improving its efficacy nih.govtandfonline.com.
Polymeric Nanospheres for Controlled Release
Polymeric nanospheres are solid colloidal particles formed from polymers, capable of encapsulating drugs for controlled and sustained release nih.govmit.educhemrxiv.org. The properties of polymeric nanospheres, such as degradation rate and drug diffusion, can be tuned to control the release profile of the encapsulated drug nih.govmit.edu. These systems are being developed to improve the therapeutic index of drugs by providing localized and sustained delivery nih.gov. Research on polymeric nanoparticles for controlled drug release is ongoing chemrxiv.orgmdpi.comcontrolledreleasesociety.org. Specific studies focusing on this compound encapsulated in polymeric nanospheres were not found in the provided search results, although polymeric nanoparticles are generally considered for enhancing the delivery of poorly soluble drugs mdpi.commdpi.com.
Targeted Delivery Strategies (e.g., Folic Acid Functionalization)
Targeted delivery aims to concentrate the drug in specific tissues or cells, thereby increasing efficacy and reducing exposure to healthy tissues dovepress.commdpi.comworldbrainmapping.org. Various strategies are employed for targeted delivery, including the functionalization of delivery systems with ligands that bind to receptors overexpressed on target cells mdpi.comscientificarchives.com. Folic acid functionalization is one such strategy, as folate receptors are overexpressed on the surface of many cancer cells frontiersin.orgnih.govscientificarchives.com. Research involving folic acid-functionalized MOF nanoparticles has been conducted for the delivery of Bufalin, demonstrating enhanced intracellular uptake and targeted effects in breast cancer cells frontiersin.orgnih.govnih.gov. This indicates that folic acid functionalization could be a potential strategy for targeted delivery of bufadienolides, including this compound, although specific studies on folic acid-functionalized this compound delivery systems were not available in the search results.
Investigation of Delivery Systems' Impact on Bioavailability and Preclinical Efficacy
The development of advanced delivery systems is driven by the need to improve the bioavailability and preclinical efficacy of therapeutic compounds, particularly those with poor pharmacokinetic profiles nih.govslideshare.net. Bioavailability refers to the rate and extent to which the active drug is absorbed and becomes available at the site of action slideshare.net. Preclinical efficacy studies evaluate the therapeutic effect of a drug or drug delivery system in relevant in vitro and in vivo models before clinical trials vhio.netnih.gov.
For related bufadienolides like Bufalin, delivery systems such as MOF nanoparticles have been shown to improve water solubility and enhance cytotoxicity in cancer cells in vitro frontiersin.orgnih.gov. In preclinical in vivo studies, Bufalin-loaded nanoparticles have demonstrated improved antitumor activity and drug accumulation in tumor regions compared to the free drug frontiersin.orgnih.gov. These findings suggest that advanced delivery systems have the potential to significantly impact the bioavailability and preclinical efficacy of bufadienolides. However, specific detailed research findings and quantitative data tables demonstrating the impact of these delivery systems on the bioavailability and preclinical efficacy of this compound were not present in the provided search results.
Future Directions and Research Gaps in Bufalone Studies
Exploration of Undiscovered Biological Activities
Current research may have identified certain biological activities of Bufalone, but there is a need to explore other potential effects. Future studies should aim to systematically screen for a broader range of biological activities that have not yet been investigated. This could involve exploring its effects on different cell types, pathways, and disease models to uncover novel therapeutic potentials or other biological roles. Research into various biological processes could reveal previously unknown interactions and effects of this compound. buffalo.edubuffalo.edu
Deeper Elucidation of Complex Molecular Mechanisms
While some molecular mechanisms of this compound might be understood, a comprehensive and in-depth understanding of its interactions at the molecular level is often lacking. Future research should focus on dissecting the intricate molecular pathways, targets, and downstream effects of this compound. This could involve detailed studies using techniques such as protein binding assays, enzyme activity measurements, and gene expression analysis to map the complete molecular footprint of this compound activity. Understanding these complex mechanisms is vital for rational drug design and predicting potential off-target effects. who.intnih.govembl.orgresearchgate.net
Development of Novel Synthetic Analogues with Optimized Preclinical Profiles
The development of synthetic analogues of natural compounds like this compound is a common strategy to improve their properties, such as efficacy, stability, and bioavailability. A significant research gap lies in the creation and evaluation of novel synthetic analogues of this compound. Future efforts should focus on designing and synthesizing analogues with optimized preclinical profiles, potentially leading to compounds with enhanced therapeutic potential or reduced undesirable effects. This involves medicinal chemistry efforts coupled with rigorous in vitro and in vivo preclinical testing. nih.govmicrobiometimes.comnih.gov
Integration of Multi-omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
To gain a holistic understanding of this compound's effects, integrating data from multi-omics technologies is essential. Research gaps exist in applying these comprehensive approaches to this compound studies. Future research should integrate transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites) to provide a system-wide view of how this compound affects biological systems. This integrated analysis can reveal complex interactions and biomarkers that are not discernible through single-omics approaches, offering deeper insights into its mechanisms of action and effects. nih.govresearchgate.netresearchgate.netnih.govimeko.orgescholarship.orgnih.govmdpi.comresearchgate.net
Advanced Computational Modeling for Accelerated Research and Rational Design
Computational modeling can significantly accelerate the research process and aid in the rational design of new compounds. There is a research gap in the extensive application of advanced computational modeling techniques to this compound studies. Future directions should involve using computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict this compound's interactions with targets, understand its behavior in biological systems, and design improved analogues. buffalo.eduresearchgate.netfrontiersin.orgbu.edumdpi.comsemanticscholar.orgnih.govbu.eduresearchgate.net This can help prioritize experimental studies and guide the development of more effective and safer compounds.
Q & A
Basic: How should researchers structure a scientifically rigorous research question for studying Bufalone?
A well-defined research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and methodological rigor. For example:
- Population: Specific biological systems or models (e.g., "this compound's effects on hepatic cells").
- Intervention: Experimental variables (e.g., dosage, exposure duration).
- Outcome: Measurable endpoints (e.g., cytotoxicity, metabolic pathways).
Avoid vague terms and ensure alignment with existing literature gaps. Pilot studies and feedback from peers can refine the question .
Basic: What experimental design principles are critical for initial this compound studies?
- Reproducibility : Document all protocols in detail, including solvent systems, temperature controls, and instrumentation calibration. Use standardized assays (e.g., HPLC for purity analysis) and validate with positive/negative controls.
- Data Transparency : Report raw data, statistical parameters (e.g., p-values, confidence intervals), and outliers. Follow journal guidelines for supplementary materials to share extended datasets .
Basic: How to conduct a systematic literature review on this compound’s mechanisms of action?
- Keyword Strategy : Use Boolean operators (e.g., "this compound AND apoptosis NOT cancer") to filter databases like PubMed or Web of Science. Prioritize peer-reviewed articles over preprints.
- Critical Appraisal : Evaluate studies for bias (e.g., funding sources), sample size adequacy, and statistical robustness. Tools like PRISMA checklists can standardize reviews .
Advanced: How to resolve contradictions in this compound’s reported bioactivity across studies?
- Meta-Analysis : Pool data from multiple studies to identify trends. Adjust for variables like assay sensitivity (e.g., IC50 variations due to cell-line differences).
- Methodological Audit : Replicate conflicting experiments under controlled conditions. Assess whether discrepancies arise from protocol deviations (e.g., extraction methods altering compound stability) .
Advanced: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear Regression : Fit data to models like Hill equations to quantify efficacy/potency.
- Multivariate Analysis : Use ANOVA or MANOVA to account for interacting variables (e.g., synergistic effects with co-administered compounds).
- Power Analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.8) .
Advanced: How to validate this compound’s novel therapeutic targets using secondary data?
- Data Mining : Extract omics datasets (e.g., proteomics from UniProt, metabolomics from MetaboLights) to identify candidate pathways.
- In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict this compound-protein interactions. Cross-validate predictions with wet-lab experiments (e.g., SPR binding assays) .
Advanced: How to address ethical and technical limitations in this compound in vivo studies?
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring humane endpoints and minimal sample sizes.
- Technical Mitigation : Use blinding/randomization to reduce bias. For translational gaps, combine in vivo data with ex vivo organoid models to improve relevance .
Advanced: What strategies improve peer review readiness for this compound research manuscripts?
- Pre-Submission Checks : Ensure figures/tables are self-explanatory (e.g., axis labels, error bars) and cite original sources for reused data.
- Contribution Statement : Explicitly state novel findings (e.g., "First evidence of this compound’s anti-inflammatory role in macrophages") and unresolved questions for future work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
